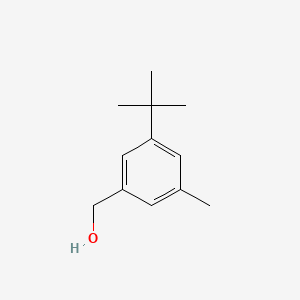

3-tert-Butyl-5-methylbenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85204-28-0 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(3-tert-butyl-5-methylphenyl)methanol |

InChI |

InChI=1S/C12H18O/c1-9-5-10(8-13)7-11(6-9)12(2,3)4/h5-7,13H,8H2,1-4H3 |

InChI Key |

QOKKZXRTROQJFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl 5 Methylbenzyl Alcohol and Its Precursors

Classical and Contemporary Synthetic Routes to 3-tert-Butyl-5-methylbenzyl Alcohol

The primary route to this compound involves the preparation of a suitable precursor, such as 3-tert-butyl-5-methylbenzaldehyde or a related carbonyl compound, which is then reduced to the desired alcohol. ontosight.ai The synthesis of this aldehyde precursor is itself a significant undertaking, typically starting from a simpler phenolic derivative.

The foundational step in synthesizing the target molecule is the creation of the 3-tert-butyl-5-methylphenol (B1618670) skeleton. The most common approach is the Friedel-Crafts alkylation of m-cresol (B1676322) (3-methylphenol). semanticscholar.orgresearchgate.net This electrophilic aromatic substitution reaction introduces a bulky tert-butyl group onto the cresol (B1669610) ring.

The choice of alkylating agent and catalyst is crucial for directing the substitution to the desired position and controlling selectivity. semanticscholar.orgresearchgate.net Common tert-butylating agents include tert-butanol, methyl tert-butyl ether (MTBE), and isobutylene. researchgate.net The reaction is typically catalyzed by strong acids, which can be homogeneous (e.g., sulfuric acid) or heterogeneous (e.g., acid-activated clays, zeolites, strong acid resins). semanticscholar.orgresearchgate.netgoogle.com

Several factors influence the outcome of the alkylation:

Temperature: Lower temperatures tend to favor O-alkylation (ether formation), whereas higher temperatures (above 423 K) promote the desired C-alkylation. semanticscholar.org

Catalyst: Heterogeneous catalysts like strong acid resins are often preferred due to their environmental benefits and ease of separation. semanticscholar.orgresearchgate.net Sulfonic acid-functionalized ionic liquids have also been shown to be effective and recyclable catalysts for the ortho-tert-butylation of cresols. researchgate.net

Reactant Molar Ratio: An excess of the phenolic substrate is often used to maximize mono-alkylation and suppress the formation of di-alkylated byproducts. researchgate.net For instance, a 5:1 molar ratio of m-cresol to the alkylating agent can yield up to 92.8% mono-alkylated products. researchgate.net

The table below summarizes research findings on the alkylation of cresols under various conditions.

| Catalyst | Phenolic Substrate | Alkylating Agent | Temp. (°C) | Key Finding | Reference |

| Strong Acid Resin (CT-151) | m-Cresol | Isopropyl Alcohol | 180 | A 5:1 molar ratio of cresol:alcohol gives the best selectivity for C-alkylated products. | researchgate.net |

| Sulfonic Acid-Functionalized Ionic Liquid | p-Cresol | MTBE | 100 | Achieved 85.8% conversion with 95.2% selectivity for the mono-tert-butylated product. | researchgate.net |

| Acid-activated Clay | Phenol (B47542) | Isomer Butenes | ~120 | Yields of 91-95% for para-tert-butylphenol were achieved. | google.com |

Once the precursor, 3-tert-butyl-5-methylbenzaldehyde, is synthesized, the final step is the reduction of the aldehyde functional group to a primary alcohol. ontosight.ai This is a standard transformation in organic synthesis with several reliable methods available.

Chemical Reduction: Aldehydes are readily reduced to primary alcohols using metal hydride reagents. ncert.nic.in The most common laboratory-scale reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like ethanol (B145695) or methanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation is often the preferred method. This involves reacting the aldehyde with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. ncert.nic.inthieme-connect.de

Catalysts: A variety of metal catalysts are effective for aldehyde reduction, including those based on palladium, platinum, ruthenium, and copper. thieme-connect.deresearchgate.net Ruthenium catalysts are particularly attractive due to their relatively lower cost compared to other noble metals. researchgate.net Manganese-based pincer complexes have also emerged as highly efficient base-metal catalysts that can perform the hydrogenation at room temperature under base-free conditions. nih.gov

Selectivity: Catalytic hydrogenation is generally highly selective for the reduction of the carbonyl group, leaving other functional groups on the aromatic ring intact. thieme-connect.denih.gov However, over-reduction to a methyl group (hydrodeoxygenation) can sometimes occur, particularly with palladium catalysts. researchgate.net

The table below outlines various catalytic systems used for the reduction of substituted benzaldehydes.

| Catalyst System | Substrate Example | Conditions | Conversion/Yield | Reference |

| Palladium Nanoparticles in Ionic Liquid | Benzaldehyde (B42025) Derivatives | H₂, Room Temp. | High yields | thieme-connect.de |

| [Mn(PNP-iPr)(CO)₂(H)] | Substituted Aldehydes | 50 bar H₂, 25 °C | Quantitative conversion | nih.gov |

| Ru/CMK-3 | Substituted Benzaldehydes | 4 MPa H₂, 80 °C | >99% conversion | researchgate.net |

| Copper Clusters | Benzaldehyde Derivatives | H₂, Aqueous/Organic | 90-99% conversion, 100% selectivity | thieme-connect.de |

Green Chemistry Approaches in the Synthesis of Substituted Benzyl (B1604629) Alcohols

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. These principles are increasingly being applied to the synthesis of benzyl alcohols and their precursors.

Eco-Friendly Catalysts: There is a move away from expensive and toxic noble metal catalysts (like palladium and platinum) towards catalysts based on abundant and less toxic metals, such as iron. acs.org Iron(III) chloride, for instance, has been successfully used to catalyze the etherification of benzyl alcohols in a green, recyclable solvent. acs.orgnih.gov

Green Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing them with greener alternatives. Water is a highly attractive medium, and surfactants can be used to overcome the insolubility of organic reactants. mdpi.com Propylene (B89431) carbonate (PC) is another promising green solvent that is biodegradable and can be recycled after the reaction. acs.orgnih.gov

Photocatalysis: Photoorganocatalysis offers an environmentally friendly alternative that utilizes light energy to drive chemical reactions. rsc.org Protocols have been developed for the oxidation of alcohols to aldehydes using a photocatalyst, molecular oxygen from the air as the oxidant, and sunlight or household lamps as the light source, representing a green reversal of the synthesis step. rsc.org

Transition-Metal-Free Reactions: Innovative pathways that avoid transition metals entirely are being developed. One such method involves the base-mediated radical coupling of aromatic alcohols, where a simple base like t-BuONa acts as both a base and a radical initiator. researchgate.net This approach proceeds under an inert atmosphere and can produce substituted alcohols in excellent yields. researchgate.net

Catalytic Synthesis of this compound Precursors

Catalysis is central to the efficient synthesis of the precursors for this compound, particularly for the key Friedel-Crafts alkylation and formylation steps.

Catalysis in Alkylation: As mentioned in section 2.1.1, heterogeneous acid catalysts are pivotal in the alkylation of phenols. researchgate.net Zeolites and other solid acids are used in large-scale industrial processes to produce alkylphenols. wikipedia.org These catalysts offer advantages such as ease of separation from the product mixture, reusability, and reduced corrosive waste compared to traditional Lewis acids like AlCl₃. semanticscholar.orgnih.gov Solvent-free alkylation reactions using strong acid resin catalysts, sometimes enhanced by microwave irradiation, further improve the green profile of the process by shortening reaction times and eliminating the need for solvents. semanticscholar.orgresearchgate.net

Catalytic Routes to Aldehyde Precursors: The introduction of the aldehyde group onto the 3-tert-butyl-5-methylphenol ring can also be achieved through catalytic methods. A common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) to formylate the activated phenol ring. A patent describes a method where 2,6-di-tert-butylphenol (B90309) is reacted with a Vilsmeier reagent to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a structurally related precursor. google.com Another approach involves the direct synthesis of aromatic aldehydes from simpler starting materials, such as the organic amine-catalyzed synthesis of p-methyl benzaldehyde from acetaldehyde, highlighting innovative catalytic routes to key precursors. nih.gov

The table below summarizes various catalytic approaches for precursor synthesis.

| Reaction Type | Catalyst | Reactants | Key Feature | Reference |

| Alkylation | Strong Acid Resin | m-Cresol, Isopropyl Alcohol | Solvent-free conditions, controllable selectivity. | semanticscholar.orgresearchgate.net |

| Alkylation | Sulfonic Acid-Functionalized Ionic Liquid | p-Cresol, MTBE | Recyclable "green" catalyst, high yield. | researchgate.net |

| Formylation | Vilsmeier Reagent | 2,6-di-tert-butylphenol | Direct route to the hydroxybenzaldehyde precursor. | google.com |

| Aldehyde Synthesis | Organic Amine (THP-DPh-OTMS) | Acetaldehyde | Direct aromatization and aldehyde formation. | nih.gov |

Reaction Mechanisms and Chemical Transformations Involving 3 Tert Butyl 5 Methylbenzyl Alcohol

Electrophilic and Nucleophilic Reactions at the Benzylic Position

The benzylic carbon of 3-tert-butyl-5-methylbenzyl alcohol is a key site for both nucleophilic and electrophilic reactions. The stability of intermediates, such as benzylic carbocations or radicals, is enhanced through resonance delocalization into the aromatic ring, making this position particularly reactive. chemistrysteps.com

Nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile, can proceed through either an SN1 or SN2 mechanism.

SN1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. The presence of electron-donating groups (methyl and tert-butyl) on the ring stabilizes this carbocation, favoring the SN1 mechanism. ncert.nic.in Reactions are typically carried out in polar protic solvents.

SN2 Mechanism: This mechanism involves a backside attack by the nucleophile. However, the large tert-butyl group ortho to the methyl group and meta to the benzylic alcohol creates significant steric hindrance, which would impede the approach of a nucleophile to the benzylic carbon. ncert.nic.inlibretexts.org Therefore, SN2 reactions are expected to be significantly slower compared to less hindered benzyl (B1604629) alcohols.

Electrophilic reactions can occur after converting the alcohol into a better leaving group. For instance, in the presence of a strong acid, the alcohol can be protonated and leave as water, generating a carbocation that can then be attacked by a weak nucleophile. This is a common method for Friedel-Crafts alkylations using benzylic alcohols as the alkylating agent. researchgate.netmsu.edu

Oxidative Transformations of this compound

The oxidation of the primary alcohol group in this compound can yield either 3-tert-butyl-5-methylbenzaldehyde or, upon further oxidation, 3-tert-butyl-5-methylbenzoic acid. The choice of oxidant and reaction conditions determines the final product. masterorganicchemistry.com

A variety of metal-based catalysts are effective for the selective oxidation of benzyl alcohols to aldehydes, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide.

Copper-Based Catalysts: Mononuclear copper(II) complexes have been shown to catalyze the oxidation of benzyl alcohol to benzaldehyde (B42025), mimicking the function of the enzyme galactose oxidase. mdpi.com The reaction typically uses H₂O₂ as the oxidant in a solvent like acetonitrile.

Palladium-Based Catalysts: Palladium acetate, often in conjunction with a co-catalyst or specific ligands, can facilitate the aerobic oxidation of benzyl alcohols.

Other Metal Catalysts: Vanadium and molybdenum complexes are also employed for the catalytic oxidation of alcohols using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net

The general mechanism for many of these metal-catalyzed oxidations involves the coordination of the alcohol to the metal center, followed by a deprotonation step and subsequent elimination (often β-hydride elimination) to form the aldehyde and a reduced metal species. The catalyst is then regenerated by the terminal oxidant. The bulky nature of this compound might influence the rate of coordination to the metal center. rsc.org

Table 1: Comparison of Metal Catalysts for Benzyl Alcohol Oxidation

| Metal Catalyst System | Oxidant | Typical Product | Reference |

|---|---|---|---|

| Copper(II) Complexes | H₂O₂ | Benzaldehyde | mdpi.com |

| Vanadium Coordination Polymers | TBHP, H₂O₂ | Benzaldehyde | researchgate.net |

| Photo-organocatalyst (Thioxanthone) | Air (O₂) | Benzaldehyde | rsc.org |

This table presents general systems for benzyl alcohol oxidation, applicable to this compound.

Radical-mediated reactions provide an alternative route for the transformation of benzyl alcohols. These reactions can be initiated by light or chemical initiators.

OH Radical-Initiated Oxidation: In atmospheric or aqueous environments, hydroxyl radicals (•OH) can initiate the oxidation of benzyl alcohol. The reaction can proceed via H-abstraction from the benzylic -CH₂ group or by addition to the aromatic ring. nih.gov The former pathway leads to a benzylic radical that can be further oxidized to the aldehyde.

Photo-organocatalytic Oxidation: Certain organic dyes, like thioxanthones, can act as photocatalysts. Upon irradiation, the catalyst can abstract a hydrogen atom from the benzyl alcohol, initiating a radical chain process that utilizes atmospheric oxygen as the terminal oxidant to form the aldehyde. rsc.org

Radical Coupling: Under basic conditions, such as with potassium tert-butoxide, benzyl alcohol can form a radical anion. This intermediate can then participate in coupling reactions, for example, with acetamides to form 3-arylpropanamides. rsc.org

Deoxygenation and Reduction Strategies for this compound Derivatives

Deoxygenation, the removal of the hydroxyl group to yield the corresponding alkane (in this case, 1-tert-butyl-3,5-dimethylbenzene), is a synthetically important transformation. Modern methods avoid harsh reagents and offer high functional group tolerance.

Photocatalytic Deoxygenation: A powerful strategy involves converting the alcohol to a benzoate (B1203000) ester derivative. In the presence of a suitable photocatalyst and a sacrificial electron donor, the benzoate can be reduced, leading to C-O bond cleavage and formation of a benzylic radical, which is then quenched to give the deoxygenated product. This method is effective for sterically hindered alcohols. nih.gov

Titanium-Catalyzed Deoxygenation: The combination of a titanocene (B72419) dichloride (Cp₂TiCl₂) precatalyst and a silane (B1218182) reducing agent, such as Me(EtO)₂SiH, provides a method for the direct deoxygenation of benzylic alcohols. rsc.org

Indium-Catalyzed Deoxygenation: A system using a catalytic amount of indium(III) chloride (InCl₃) with chlorodiphenylsilane as the hydride source shows high chemoselectivity for the reduction of benzylic, secondary, and tertiary alcohols. organic-chemistry.org

Table 2: Selected Deoxygenation Methods for Benzylic Alcohols

| Method | Activating Group | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Photocatalysis | Benzoate | Photocatalyst, Formate Salts, Acid | Mild conditions, tolerates hindered groups | nih.gov |

| Titanium Catalysis | None (Direct) | Cp₂TiCl₂, Silane | Uses non-precious metal | rsc.org |

| Indium Catalysis | None (Direct) | InCl₃, Chlorodiphenylsilane | High chemoselectivity | organic-chemistry.org |

Role of Steric Hindrance from the tert-Butyl Group in Reaction Selectivity and Rate

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its presence on the aromatic ring of this compound has profound effects on reactivity.

Inhibition of Reactions: As previously mentioned, the steric bulk hinders backside attack at the benzylic carbon, significantly slowing down or preventing SN2 reactions. ncert.nic.inlibretexts.org Similarly, approach to the ortho positions of the benzene (B151609) ring is blocked, which influences electrophilic aromatic substitution patterns. stackexchange.com

Steric Acceleration: In some cases, steric hindrance can lead to an increase in reaction rate. If steric strain in the ground state is relieved upon moving to the transition state, the reaction is accelerated. This has been observed in the solvolysis of highly hindered benzyl chlorides, where relief of steric compression between ortho-substituents and the benzylic group in the transition state to the carbocation leads to an unexpectedly high reactivity. cdnsciencepub.com

Selectivity: The steric hindrance can be exploited to achieve selectivity. For example, in the deoxygenation of a diol containing both a hindered and a non-hindered alcohol, it's possible to selectively react the less hindered group. nih.gov

Rearrangement and Isomerization Processes of Related Benzyl Alcohol Systems

While specific rearrangement studies on this compound are not prominent, the general behavior of benzyl alcohols and related carbocation intermediates suggests potential pathways.

Reactions that proceed through a benzylic carbocation intermediate, such as SN1 reactions or acid-catalyzed dehydrations, are susceptible to molecular rearrangements. masterorganicchemistry.com These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation. In the case of the carbocation derived from this compound, the positive charge is already on a secondary, benzylic carbon, which is highly stabilized by resonance and inductive effects from the alkyl groups. Therefore, a simple hydride or methyl shift is unlikely as it would not lead to a more stable carbocation.

However, under strongly acidic or Friedel-Crafts conditions, rearrangement of the alkyl groups on the benzene ring itself is possible. Polyalkylbenzenes are known to isomerize under such conditions to reach a thermodynamically more stable substitution pattern. msu.edu It is conceivable that treatment of this compound with a strong Lewis or Brønsted acid could lead to migration of the tert-butyl or methyl groups around the ring.

Another relevant transformation is the benzilic acid rearrangement, where 1,2-diketones rearrange to α-hydroxy-carboxylic acids in the presence of a strong base. wikipedia.org While not a direct reaction of the alcohol, it illustrates the types of skeletal rearrangements that can occur in related aromatic systems under specific conditions.

Derivatization Strategies and Applications As a Synthetic Intermediate

Formation of Ethers and Esters from 3-tert-Butyl-5-methylbenzyl Alcohol

The hydroxyl group of this compound can be readily converted into ether and ester functionalities, which can act as protecting groups or as key structural motifs in target molecules.

Ether Synthesis: The most common method for preparing ethers from an alcohol is the Williamson ether synthesis. libretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. byjus.commasterorganicchemistry.com For this compound, this process would first involve treatment with a strong base, such as sodium hydride (NaH), to generate the corresponding 3-tert-butyl-5-methylbenzyl alkoxide. libretexts.orgyoutube.com This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., iodomethane (B122720) or bromoethane) to yield the desired unsymmetrical ether. masterorganicchemistry.comlibretexts.org Due to the SN2 mechanism, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comorgoreview.com

Ester Synthesis: The Fischer-Speier esterification is a classic and direct method for synthesizing esters from an alcohol and a carboxylic acid, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comorganic-chemistry.org In this equilibrium-driven process, this compound is reacted with a chosen carboxylic acid under reflux conditions. wvu.eduathabascau.ca To drive the reaction toward the ester product, either the alcohol can be used in excess, or water, a byproduct of the reaction, can be removed as it forms. organic-chemistry.orgathabascau.cayoutube.com This method is effective for producing a wide range of esters, depending on the carboxylic acid used.

| Reaction Type | Reagents for this compound | Product | Methodology |

|---|---|---|---|

| Etherification | 1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I) | 1-(Methoxymethyl)-3-tert-butyl-5-methylbenzene | Williamson Ether Synthesis libretexts.orgmasterorganicchemistry.com |

| Etherification | 1. Sodium Hydride (NaH) 2. Bromoethane (CH₃CH₂Br) | 1-(Ethoxymethyl)-3-tert-butyl-5-methylbenzene | Williamson Ether Synthesis libretexts.orgmasterorganicchemistry.com |

| Esterification | Acetic Acid (CH₃COOH), H₂SO₄ (cat.) | 3-tert-Butyl-5-methylbenzyl acetate | Fischer Esterification organic-chemistry.orgwvu.edu |

| Esterification | Benzoic Acid (C₆H₅COOH), H₂SO₄ (cat.) | 3-tert-Butyl-5-methylbenzyl benzoate (B1203000) | Fischer Esterification organic-chemistry.orgwvu.edu |

Halogenation and Other Functional Group Interconversions

The conversion of the benzylic hydroxyl group into other functional groups, particularly halogens, is a critical step for subsequent synthetic applications, such as cross-coupling reactions.

Halogenation: Benzylic alcohols are readily converted to benzyl (B1604629) halides under mild conditions. For instance, treatment of this compound with thionyl chloride (SOCl₂) provides 1-(chloromethyl)-3-tert-butyl-5-methylbenzene. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding 1-(bromomethyl)-3-tert-butyl-5-methylbenzene. These transformations are standard procedures in organic synthesis for activating an alcohol for subsequent nucleophilic substitution or organometallic reactions.

Cyanation: Beyond halogenation, the alcohol can be converted to other useful functionalities. A one-pot conversion of benzylic alcohols to the corresponding nitriles can be achieved. For example, using a combination of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium (B224687) cyanide, this compound can be converted into (3-tert-butyl-5-methylphenyl)acetonitrile. researchgate.net This transformation provides a direct route to an additional carbon atom and a versatile nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 1-(Chloromethyl)-3-tert-butyl-5-methylbenzene | Chlorination |

| This compound | Phosphorus tribromide (PBr₃) | 1-(Bromomethyl)-3-tert-butyl-5-methylbenzene | Bromination |

| This compound | PPh₃, DDQ, n-Bu₄NCN | (3-tert-Butyl-5-methylphenyl)acetonitrile | Cyanation researchgate.net |

Utilization in Carbon-Carbon Bond Forming Reactions

A primary application of this compound as a synthetic intermediate is its use in reactions that form new carbon-carbon bonds, which are fundamental to building more complex molecular skeletons.

Palladium-Catalyzed Cross-Coupling: The benzyl halides derived from this compound (as described in section 4.2) are excellent substrates for palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling, the benzyl halide can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a diarylmethane derivative. koreascience.krmdpi.com This reaction is a powerful tool for creating C(sp³)–C(sp²) bonds. Similarly, in a Heck reaction, the benzyl halide can be coupled with an alkene to introduce an alkenyl group, further extending the carbon framework. organic-chemistry.orgrsc.org

Radical Condensation: Direct C-C bond formation using the alcohol is also possible. A radical condensation reaction has been developed where benzylic alcohols couple with acetamides in the presence of potassium tert-butoxide to form 3-arylpropanamides. nih.gov In this process, this compound could react with an acetamide (B32628) to generate a new C-C bond, showcasing a transition-metal-free approach to building more elaborate structures. nih.govnih.gov

| Derivative/Starting Material | Coupling Partner | Reaction Type | Potential Product Structure |

|---|---|---|---|

| 1-(Bromomethyl)-3-tert-butyl-5-methylbenzene | Phenylboronic acid | Suzuki Coupling koreascience.kr | 3-tert-Butyl-5-methyl-1-benzylbenzene |

| 1-(Bromomethyl)-3-tert-butyl-5-methylbenzene | Styrene | Heck Reaction organic-chemistry.org | 1-(3-Phenylallyl)-3-tert-butyl-5-methylbenzene |

| This compound | N-phenylacetamide | Radical Condensation nih.gov | N-phenyl-3-(3-tert-butyl-5-methylphenyl)propanamide |

Precursor in the Synthesis of Complex Molecular Architectures

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex and specialized molecules. ontosight.ai Its derivatives can be incorporated into larger structures to fine-tune properties such as solubility, steric hindrance, and electronic characteristics.

For instance, structurally related hindered phenols, like 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, are key precursors in the industrial synthesis of high-performance phenolic antioxidants. google.com These antioxidants, such as Antioxidant 311 and Antioxidant 330, are complex molecules where multiple substituted benzyl units are linked to a central core. By analogy, this compound could serve as a monomer or synthon for creating novel polymers or materials with specific thermal or oxidative stability. ontosight.aigoogle.com

Furthermore, in the field of natural product synthesis, substituted aromatic building blocks are essential. For example, the synthesis of the alkaloid Galipeine, which has shown anti-malarial properties, involves coupling complex side chains to a core heterocyclic structure. kennesaw.edu A precursor like this compound, after appropriate functionalization, could be used to introduce a sterically demanding and lipophilic group onto a complex molecular scaffold, potentially influencing the biological activity of the final molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise structure of 3-tert-Butyl-5-methylbenzyl alcohol can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their immediate chemical environment. For this compound, the expected signals would be:

Aromatic Protons: The benzene (B151609) ring has three protons, which would appear as distinct singlets or narrowly split multiplets in the aromatic region (typically δ 7.0-7.3 ppm), reflecting their unique electronic environments due to the meta-substituents.

Benzylic Protons: The two protons of the -CH₂OH group are expected to produce a singlet around δ 4.6-4.7 ppm. rsc.org This signal can sometimes show coupling to the hydroxyl proton.

Hydroxyl Proton: The -OH proton gives a broad or sharp singlet whose chemical shift is variable (typically δ 1.5-3.0 ppm) and depends on concentration, solvent, and temperature.

Methyl Protons: The three protons of the methyl group attached to the benzene ring would appear as a sharp singlet around δ 2.3 ppm. rsc.org

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group would yield a sharp singlet further upfield, typically around δ 1.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of the substituents on the benzene ring. rsc.org

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to the substituents (C1, C3, C5) and the unsubstituted carbons (C2, C4, C6) will have characteristic chemical shifts. The carbons bearing the tert-butyl and hydroxymethyl groups (C3 and C1, respectively) would be downfield, while the methyl-substituted carbon (C5) would also be clearly identifiable.

Benzylic Carbon: The carbon of the -CH₂OH group is expected around δ 65 ppm. rsc.org

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around δ 34-35 ppm, and the three equivalent methyl carbons of this group would be around δ 31 ppm.

Methyl Carbon: The carbon of the methyl group on the ring is predicted to be around δ 21 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.3 | 124 - 130 |

| -CH₂OH | ~4.6 | ~65 |

| -OH | Variable (1.5 - 3.0) | - |

| Ar-CH₃ | ~2.3 | ~21 |

| -C(CH₃)₃ | ~1.3 | ~31 |

| -C (CH₃)₃ | - | ~34.5 |

| Aromatic C-Substituted | - | 138 - 152 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, which is expected to be a solid at room temperature, single-crystal X-ray diffraction would be the ultimate method for structural confirmation.

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding, van der Waals forces |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The chemical formula of this compound is C₁₂H₁₈O, corresponding to a molecular weight of 178.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178. The fragmentation pattern would be characteristic of a substituted benzyl (B1604629) alcohol. Key fragmentation pathways would include:

Loss of a methyl group: A prominent peak would be expected at m/z 163, corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable benzylic cation.

Loss of water: A peak at m/z 160 could arise from the elimination of a water molecule.

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂OH group can lead to various fragments.

Tropylium (B1234903) ion formation: Rearrangement to a substituted tropylium ion (m/z 105 or related ions) is also a common pathway for benzyl derivatives. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Interpretation |

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₁H₁₅O]⁺ | Loss of •CH₃ from tert-butyl group |

| 160 | [C₁₂H₁₆]⁺ | Loss of H₂O |

| 145 | [C₁₁H₁₃]⁺ | Loss of •CH₃ and H₂O |

| 105 | [C₈H₉]⁺ | Substituted Tropylium Ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol would be expected in the range of 1000-1085 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Raman spectrum would be expected to show:

A strong signal for the symmetric "breathing" mode of the substituted benzene ring.

Sharp, intense peaks for the C-H stretching vibrations.

The O-H stretch is typically a weak and broad signal in Raman spectra. chemicalbook.com

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium (IR); Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong (IR); Strong (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Weak (IR); Medium-Strong (Raman) |

| C-O Stretch | 1000-1085 | 1000-1085 | Strong (IR); Weak (Raman) |

Theoretical and Computational Chemistry Studies of 3 Tert Butyl 5 Methylbenzyl Alcohol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the optimized geometry and electronic landscape of molecules. While specific published studies focusing solely on 3-tert-butyl-5-methylbenzyl alcohol are limited, extensive research on substituted benzyl (B1604629) alcohols provides a strong basis for predicting its properties. colostate.eduresearchgate.netdocumentsdelivered.com

DFT calculations are particularly well-suited for predicting the equilibrium geometry, including bond lengths, bond angles, and dihedral angles. For this compound, the bulky tert-butyl group at the 3-position and the methyl group at the 5-position will influence the geometry of the benzene (B151609) ring and the orientation of the hydroxymethyl group. It is expected that the C-C bonds within the benzene ring will exhibit slight variations in length due to the electronic effects of the substituents.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. In related hydrazone compounds, DFT calculations have been successfully used to determine these energy gaps and correlate them with experimental spectroscopic data. researchgate.net For this compound, the electron-donating nature of the alkyl groups is expected to raise the HOMO energy level, potentially influencing its reactivity as an electron donor in chemical reactions.

Table 1: Predicted Molecular Properties of this compound from Computational Methods

| Property | Predicted Value/Characteristic | Method of Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O | General Chemistry |

| Molecular Weight | 178.27 g/mol | General Chemistry |

| Optimized Geometry | Steric hindrance from the tert-butyl group influences the dihedral angle of the hydroxymethyl group relative to the benzene ring. | DFT/Ab Initio |

| HOMO-LUMO Gap | Expected to be characteristic of a substituted aromatic alcohol, influencing its chemical reactivity and spectral properties. | DFT |

Computational Analysis of Reaction Mechanisms and Transition States

The computational analysis of reaction mechanisms provides detailed insights into the pathways of chemical transformations, including the identification of transition states and the calculation of activation energies. For this compound, such studies would be particularly useful for understanding reactions involving the benzylic alcohol moiety, such as oxidation to the corresponding aldehyde or carboxylic acid, or etherification reactions.

While specific computational studies on the reaction mechanisms of this compound are not readily found in the surveyed literature, the principles of such analyses are well-established for similar molecules. For instance, the Williamson ether synthesis, a common reaction for alcohols, proceeds via an SN2 mechanism, which can be modeled computationally to understand the stereochemistry and reaction kinetics. masterorganicchemistry.com Similarly, computational studies on the photocarboxylation of benzylic C-H bonds have elucidated the role of radical intermediates and the energetics of the catalytic cycle. acs.org A plausible catalytic cycle for the nickel-catalyzed cross-coupling of benzylic alcohols has been proposed based on DFT calculations, identifying key intermediates and transition states. acs.org

A theoretical study of a given reaction for this compound would involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm the nature of the stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Calculation of Activation Barriers: Determining the energy difference between the reactants and the transition state to predict reaction rates.

Prediction of Reactivity Parameters and Thermodynamic Properties

Computational chemistry allows for the prediction of various reactivity parameters and thermodynamic properties that are essential for understanding and predicting the chemical behavior of a molecule.

Reactivity parameters derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these parameters would likely indicate the hydroxyl oxygen as a primary site for electrophilic and hydrogen-bonding interactions, and the benzylic carbon and aromatic ring as susceptible to other types of reactions.

Thermodynamic properties, including the enthalpy of formation, Gibbs free energy of formation, and bond dissociation energies (BDEs), can be calculated with reasonable accuracy. The C-H BDE of the benzylic position is a particularly important parameter as it relates to the ease of hydrogen abstraction and the potential for antioxidant activity. For the parent benzyl alcohol, the benzylic C-H BDE has been experimentally extrapolated to be approximately 79 kcal/mol. nih.gov Computational methods could provide a precise value for this compound, taking into account the electronic effects of the tert-butyl and methyl substituents.

Table 2: Examples of Computable Thermodynamic and Reactivity Parameters

| Parameter | Significance |

|---|---|

| Enthalpy of Formation (ΔHf°) | Indicates the stability of the molecule relative to its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf°) | Determines the spontaneity of the formation of the molecule from its elements. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically; key for predicting reactivity in radical reactions. |

Molecular Dynamics Simulations and Conformational Analysis

The conformational landscape of this compound is of significant interest due to the presence of rotatable bonds and bulky substituents. The orientation of the hydroxymethyl group relative to the plane of the aromatic ring is a key conformational feature of benzyl alcohols. colostate.edu Supersonic jet mass resolved excitation spectroscopy has been used to determine the minimum energy conformations of benzyl alcohol and its substituted analogues. colostate.edu For the parent benzyl alcohol, the minimum energy conformation has the -CH₂OH group perpendicular to the plane of the benzene ring. colostate.edu

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in the pure liquid state or in solution. MD simulations of the related tert-butyl alcohol (TBA) in aqueous solution have provided detailed insights into its hydration properties and tendency to self-aggregate. researchgate.netresearchgate.netnih.govrsc.org Similar simulations for this compound could reveal:

The preferred conformations in solution and the timescale of conformational changes.

The structure of the solvation shell around the molecule.

The nature and lifetime of hydrogen bonds formed with solvent molecules.

The potential for aggregation driven by hydrophobic interactions of the tert-butyl and methyl groups.

Table 3: Key Conformational Features of Substituted Benzyl Alcohols

| Feature | Description | Relevance to this compound |

|---|---|---|

| Hydroxymethyl Group Rotation | The rotation around the C(aryl)-C(benzylic) bond determines the orientation of the alcohol group relative to the ring. | The bulky tert-butyl group will create a higher rotational barrier and favor specific orientations to minimize steric clash. |

| Hydroxyl Group Rotation | The rotation around the C-O bond determines the position of the hydroxyl proton. | This can lead to the formation of weak intramolecular O-H···π hydrogen bonds. |

Applications in Materials Science and Polymer Chemistry

3-tert-Butyl-5-methylbenzyl Alcohol as a Monomer or Precursor in Polymer Synthesis

This compound can function as a crucial component in the synthesis of various polymers. Its primary role is often as an initiator or a comonomer in polymerization reactions, leading to polymers with tailored properties. The presence of the benzyl (B1604629) alcohol group allows it to participate in several types of polymerization.

One of the key polymerization methods where benzyl alcohol derivatives are employed is in ring-opening polymerization (ROP) . In this process, the hydroxyl group of the benzyl alcohol can initiate the polymerization of cyclic monomers, such as lactones or cyclic ethers. For instance, in the synthesis of polyesters, this compound can act as an initiator, with its hydroxyl group attacking the cyclic monomer to start the polymer chain growth. The resulting polymer chain will have the 3-tert-butyl-5-methylbenzyl group at one end.

| Polymerization Type | Role of this compound | Resulting Polymer Structure |

| Ring-Opening Polymerization (ROP) | Initiator | Polymer chain with a 3-tert-butyl-5-methylbenzyl end group |

| Polycondensation | Monomer/Chain Terminator | Incorporation of the bulky group into the polymer backbone or as a chain-end |

| Polyurethane Synthesis | Polyol component | Formation of polyurethane networks with modified properties |

Furthermore, this alcohol can be utilized in polycondensation reactions . By reacting with other monomers containing functional groups like carboxylic acids or isocyanates, it can be incorporated into the polymer backbone. This introduces the bulky 3-tert-butyl-5-methylphenyl group into the polymer structure, which can significantly influence the polymer's physical and chemical properties.

In the synthesis of polyurethanes, this compound can be used as a monofunctional alcohol (a chain stopper) to control the molecular weight or as a part of a polyol mixture to modify the properties of the final polyurethane material.

Incorporation into Functional Polymers and Resins

The incorporation of this compound into polymers and resins is a strategic approach to developing materials with specific functionalities. The bulky tert-butyl group and the methyl group on the benzene (B151609) ring impart unique characteristics to the resulting polymers.

When integrated into a polymer chain, the sterically hindered phenyl group can:

Enhance Thermal Stability: The rigid aromatic structure and the bulky tert-butyl group can increase the glass transition temperature (Tg) of the polymer, making it more resistant to thermal degradation.

Improve Solubility: The non-polar alkyl groups can enhance the solubility of the polymer in organic solvents, which is advantageous for processing and application.

Control Interchain Interactions: The steric hindrance can disrupt the close packing of polymer chains, leading to a more amorphous structure and potentially altering mechanical properties such as flexibility and impact resistance.

Introduce Hydrophobicity: The hydrocarbon-rich structure of the substituent groups increases the hydrophobic nature of the polymer, which is desirable for applications requiring water resistance.

Functional resins, such as epoxy resins or phenolic resins, can also be modified with this compound to enhance their performance. For example, it can be used as a reactive diluent in epoxy formulations to reduce viscosity while also being incorporated into the cured network, contributing to the final properties of the thermoset.

Role in the Design of Chemically Amplified Resist Materials

Chemically amplified resists (CARs) are a critical class of materials used in photolithography for the fabrication of microelectronic devices. These materials rely on a photo-induced acid-catalyzed reaction to create a latent image. The design of the polymer used in a CAR is crucial for its performance.

While direct utilization of this compound in a CAR formulation is not extensively documented, its structural motifs are highly relevant. In many CARs, the polymer contains acid-labile protecting groups. Upon exposure to radiation, a photoacid generator (PAG) produces a strong acid. This acid then cleaves the protecting groups, altering the solubility of the polymer in the developer solution.

The tert-butyl group is a common acid-labile protecting group. It is conceivable that a derivative of this compound, where the hydroxyl group is protected by an acid-labile group, could be synthesized and polymerized to create a CAR resin. Alternatively, the alcohol itself could be a component in a multi-component resist system, acting as a dissolution inhibitor in the unexposed regions.

The general mechanism for a positive-tone chemically amplified resist is as follows:

Exposure: A photoacid generator (PAG) releases a proton (H+) upon exposure to deep UV or EUV radiation.

Post-Exposure Bake (PEB): During heating, the acid catalyzes the cleavage of acid-labile groups on the polymer resin.

Development: The deprotected polymer becomes soluble in an aqueous alkaline developer, allowing for the removal of the exposed regions.

The bulky nature of the 3-tert-butyl-5-methylphenyl group could also contribute to controlling the diffusion of the photo-generated acid within the resist film, potentially improving the resolution of the patterned features.

Derivatives as Antioxidants and Stabilizers in Materials

The structural features of this compound, particularly the substituted phenol-like structure, are indicative of its potential for derivatization into effective antioxidants and stabilizers for various materials. Hindered phenols are a well-established class of antioxidants that function by scavenging free radicals, thereby inhibiting oxidative degradation of polymers, oils, and other organic materials.

The antioxidant activity of hindered phenols is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxy radical is stabilized by resonance and by the steric hindrance provided by bulky substituents, such as tert-butyl groups, which prevent it from initiating further undesirable reactions.

Derivatives of this compound can be synthesized to enhance their antioxidant efficacy and compatibility with different material matrices. For example, esterification of the benzyl alcohol group can lead to the formation of multifunctional antioxidants with higher molecular weights and lower volatility, making them more persistent in the material they are protecting.

| Derivative Type | Potential Application | Mechanism of Action |

| Ester derivatives | Stabilization of plastics (e.g., polyolefins) and synthetic lubricants | Free radical scavenging by the hindered phenolic moiety |

| Thioether derivatives | Synergistic antioxidant with primary antioxidants | Decomposition of hydroperoxides into non-radical products |

| Phosphite derivatives | Melt processing stabilizers for polymers | Free radical scavenging and hydroperoxide decomposition |

A closely related compound, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, is a known antioxidant and a precursor to more complex antioxidant structures. sigmaaldrich.com Research on such compounds has shown that the presence of two tert-butyl groups ortho to the hydroxyl group provides excellent steric hindrance, leading to high antioxidant activity. By analogy, derivatives of this compound are expected to exhibit similar, albeit potentially modulated, antioxidant properties. The single tert-butyl group still provides significant steric shielding to a potential phenoxy radical that could be formed if a hydroxyl group were present on the ring. The synthesis of such derivatives is an active area of research for creating novel stabilizers for materials. researchgate.net

Retrosynthetic Analysis of 3 Tert Butyl 5 Methylbenzyl Alcohol

Key Disconnections and Strategic Bonds

In the retrosynthetic analysis of 3-tert-butyl-5-methylbenzyl alcohol, the primary goal is to simplify the molecule by disconnecting bonds that lead to stable, readily accessible starting materials. The structure of this compound offers several strategic bonds for disconnection.

C-O Bond of the Alcohol: The most evident disconnection is the one targeting the benzylic alcohol functional group. This falls under the category of a functional group interconversion (FGI), which is a foundational concept in retrosynthesis. imperial.ac.uk This leads to a precursor carbonyl compound, specifically 3-tert-butyl-5-methylbenzaldehyde or the corresponding carboxylic acid. These precursors can then be reduced to the target alcohol in the forward synthesis.

Aryl-C(H₂OH) Bond: A disconnection of the bond between the aromatic ring and the hydroxymethyl group (-CH₂OH) would lead to a 1,3,5-trisubstituted benzene (B151609) anion (a synthon) and a formaldehyde (B43269) equivalent. This approach is generally less favorable due to the difficulty of controlling the regioselectivity of such an addition.

Aryl-C(alkyl) Bonds: The bonds connecting the tert-butyl and methyl groups to the benzene ring are key strategic bonds. Disconnecting these via electrophilic aromatic substitution logic (Friedel-Crafts alkylation) is a powerful strategy.

Disconnecting the tert-butyl group leads to m-methylbenzyl alcohol, which would then require a regioselective tert-butylation.

Disconnecting the methyl group leads to 3-tert-butylbenzyl alcohol.

Disconnecting both alkyl groups points towards benzyl (B1604629) alcohol itself as a fundamental starting material. However, controlling the meta-directing alkylation in a stepwise manner can be challenging. A more convergent approach starting with a pre-existing disubstituted benzene is often more efficient.

A highly logical retrosynthetic pathway would commence with the disconnection of the alcohol functional group, followed by the disconnection of the alkyl substituents from the aromatic ring.

Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional group interconversions (FGIs) are crucial steps in a synthetic plan, allowing for the conversion of one functional group into another. imperial.ac.uk For the synthesis of this compound, the most important FGI is the formation of the primary alcohol group.

The primary retrosynthetic FGI for a benzyl alcohol involves an oxidation state change. This points to a precursor molecule with the benzyl carbon in a higher oxidation state.

Reduction of an Aldehyde: The most direct precursor is 3-tert-butyl-5-methylbenzaldehyde. The conversion of an aldehyde to a primary alcohol is a standard and high-yielding transformation. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com Sodium borohydride is often preferred due to its milder nature and compatibility with a wider range of functional groups. solubilityofthings.com

Reduction of a Carboxylic Acid or Ester: An alternative precursor is 3-tert-butyl-5-methylbenzoic acid or its corresponding ester. Carboxylic acids can be reduced to primary alcohols using strong reducing agents like LiAlH₄ or borane (B79455) (BH₃). fiveable.me Esters can also be readily reduced to primary alcohols with LiAlH₄.

Hydrolysis of a Benzyl Halide: Another FGI pathway involves the nucleophilic substitution of a benzyl halide, such as 3-tert-butyl-5-methylbenzyl bromide. The halide can be displaced by a hydroxide (B78521) ion (or a protected equivalent) to yield the alcohol. This route is viable, though the synthesis of the benzyl halide itself would likely proceed from the target alcohol or the corresponding toluene (B28343) derivative.

Identification of Available Starting Materials and Synthetic Equivalents

The success of a synthetic plan hinges on the accessibility of the proposed starting materials. Based on the disconnections outlined above, several potential starting materials for the synthesis of this compound can be identified.

A plausible synthetic route could start from a commercially available disubstituted benzene. For instance, 3,5-dimethylanisole could undergo a Friedel-Crafts tert-butylation. The resulting substituted anisole (B1667542) could then be demethylated to a phenol (B47542), which is subsequently converted to the target structure, although this is a multi-step process.

A more direct approach would involve the formylation or carboxylation of 1-tert-butyl-3,5-dimethylbenzene . However, the availability of this specific starting material can be limited.

A highly practical route would likely begin with a more common starting material like m-xylene (1,3-dimethylbenzene). The synthesis could proceed as follows:

Friedel-Crafts tert-butylation of m-xylene: This reaction would yield 1-tert-butyl-3,5-dimethylbenzene. The bulky tert-butyl group would direct the reaction to the desired position.

Benzylic Bromination: The resulting toluene derivative can undergo free-radical bromination using a reagent like N-Bromosuccinimide (NBS) to selectively brominate one of the methyl groups, forming 3-tert-butyl-5-methylbenzyl bromide.

Hydrolysis: The benzyl bromide can then be hydrolyzed to the target alcohol, this compound.

Alternatively, the 1-tert-butyl-3,5-dimethylbenzene could be oxidized to 3-tert-butyl-5-methylbenzoic acid, which is then reduced to the target alcohol.

The following table details potential precursors and their relationship to the synthetic plan.

| Precursor Molecule | Synthetic Role | Availability |

| 3-tert-Butyl-5-methylbenzaldehyde | Direct precursor via reduction | Specialized chemical supplier |

| 3-tert-Butyl-5-methylbenzoic acid | Precursor via reduction | Specialized chemical supplier |

| 1-tert-Butyl-3,5-dimethylbenzene | Key intermediate | Can be synthesized or sourced |

| m-Xylene (1,3-Dimethylbenzene) | Readily available starting material | Widely available commodity chemical |

| 3-tert-Butyl-5-methylbenzyl bromide | Intermediate for hydrolysis | Synthesized from the corresponding toluene |

Computer-Aided Retrosynthesis Approaches for Substituted Benzyl Alcohols

In recent years, computer-aided synthesis planning (CASP) has emerged as a powerful tool to assist chemists in designing synthetic routes. researchgate.net These programs utilize vast databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections. researchgate.netyoutube.com

For a molecule like this compound, a CASP program would analyze the structure and identify key functional groups and structural motifs known as "retrons." youtube.com The benzyl alcohol moiety is a common retron that the software would immediately recognize.

Template-Based Approaches: Many CASP tools use a template-based approach. acs.org They contain a library of reaction "templates," which are generalized representations of chemical transformations. When analyzing the target molecule, the software searches for templates that could form a particular bond or functional group in the forward direction. For the benzyl alcohol, it would likely suggest templates corresponding to the reduction of aldehydes or carboxylic acids. acs.org

Similarity-Based Models: More advanced approaches use molecular similarity to suggest retrosynthetic steps based on analogies to known reactions, even without explicitly encoded chemical rules. acs.org These systems can propose novel and effective synthetic pathways by comparing the target molecule to a vast database of reactions from the scientific literature and patents. acs.orgacs.org For a substituted benzyl alcohol, the program might identify published syntheses of structurally similar compounds and adapt those routes. acs.org

Strategic Guidance: CASP software can evaluate the proposed precursors for their synthetic accessibility, often by estimating their complexity or checking them against databases of commercially available chemicals. shenvilab.org This helps guide the synthetic plan towards simpler and more cost-effective starting materials. shenvilab.org The software can generate a "synthesis tree," showing multiple potential routes, allowing the chemist to choose the most optimal one based on factors like yield, cost, and safety. shenvilab.org

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Benzylic Alcohols

The development of new methods for synthesizing benzylic alcohols remains a cornerstone of organic chemistry, aiming for greater efficiency, selectivity, and functional group tolerance.

Direct C-H Bond Functionalization: A significant area of research is the direct oxidation of benzylic C-H bonds to form alcohols. This approach avoids the need for pre-functionalized starting materials. For instance, methods using bis(methanesulfonyl) peroxide as an oxidant have shown promise in the selective monooxidation of alkylated benzenes to benzylic mesylates, which can then be converted to the corresponding alcohols. acs.org This technique is notable for its broad substrate scope. acs.org Another approach involves photoredox catalysis, which can enable the site-selective alkoxylation of benzylic C-H bonds, although some methods are limited to electron-rich substrates. acs.org

Catalytic Decarboxylative Hydroxylation: Researchers have developed efficient methods for the decarboxylative hydroxylation of carboxylic acids to produce benzylic alcohols. acs.org This process often utilizes a silver(I) catalyst with an oxidant like cerium ammonium (B1175870) nitrate (B79036). acs.org A key feature of this method is the formation of a benzylic nitrate intermediate, which helps prevent over-oxidation to the corresponding ketone or aldehyde. acs.org

Photoredox/Nickel Dual Catalysis: A redox-neutral, dual-catalytic method has been reported for the cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides to directly synthesize secondary benzylic alcohols. nih.gov This process generates α-hydroxyalkyl radicals via single-electron oxidation of trifluoroborates using an iridium photocatalyst, which are then used in a nickel-catalyzed C-C bond-forming reaction. nih.gov This strategy is advantageous as it avoids the need for protecting groups, making it more step-economical. nih.gov A sterically crowded benzylic alcohol, for example, was synthesized in good yield using a tert-butyl-substituted trifluoroborate. nih.gov

Table 1: Comparison of Emerging Synthetic Methodologies for Benzylic Alcohols

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct C-H Oxidation | Utilizes oxidants like bis(methanesulfonyl) peroxide to directly convert benzylic C-H to C-O bonds. acs.org | Avoids pre-functionalization; broad substrate scope. acs.org | Potential for over-oxidation; some methods limited by electronic effects. acs.org |

| Decarboxylative Hydroxylation | Converts carboxylic acids to alcohols using a catalyst (e.g., Ag(I)) and an oxidant. acs.org | Chemoselective; utilizes readily available starting materials. acs.org | Requires stoichiometric oxidant. |

| Photoredox/Ni Dual Catalysis | Couples α-hydroxyalkyltrifluoroborates with aryl halides. nih.gov | Mild, redox-neutral conditions; avoids protection/deprotection steps. nih.gov | May have limitations with certain electron-neutral heteroaryl bromides. nih.gov |

| Nickel-Catalyzed Cross-Electrophile Coupling | Directly couples benzylic alcohols with alkenyl electrophiles via a dynamic kinetic resolution strategy. acs.orgacs.org | Access to enantioenriched products from readily available alcohols; mild conditions. acs.orgacs.org | Ineffective for certain types of electrophiles like acyclic α-bromoalkenes. acs.org |

Exploration of New Catalytic Applications

Substituted benzyl (B1604629) alcohols are not only synthetic targets but also valuable starting materials in catalytic transformations. Research is actively exploring their use in novel catalytic cycles.

Catalytic Etherification: New iron-catalyzed methods for the etherification of benzyl alcohols are being developed under environmentally friendly conditions. acs.orgnih.gov For symmetrical ethers, iron(III) chloride has been used as a catalyst in propylene (B89431) carbonate, a green solvent, affording good yields and producing only water as a byproduct. acs.orgnih.gov For non-symmetrical ethers, an iron(II) chloride catalyst with a pyridine (B92270) bis-thiazoline ligand has shown high selectivity. acs.orgnih.gov These methods represent a more sustainable alternative to traditional etherification processes like the Williamson synthesis. nih.gov

Selective Oxidation to Carbonyls: The selective oxidation of benzylic alcohols to aldehydes and carboxylic acids is a fundamental industrial reaction. nih.govmdpi.com Future trends focus on using heterogeneous catalysts and green oxidants.

Single-Atom Catalysts: Cobalt single atoms supported on nitrogen-doped carbon (Co1/NC) have demonstrated exceptional performance in the oxidation of benzyl alcohol to benzaldehyde (B42025), achieving high conversion and near-perfect selectivity. rsc.org Density functional theory (DFT) calculations suggest that the CoN4 sites are key to the catalyst's activity, moderately activating oxygen and facilitating product desorption. rsc.org

Bimetallic Nanoparticles: Palladium-zinc (Pd-Zn) nanoparticles supported on titania (TiO2) have been studied for the solvent-free aerobic oxidation of benzyl alcohol. nih.govresearchgate.net While higher Pd content enhances activity, the presence of zinc significantly improves selectivity towards benzaldehyde. researchgate.net This suggests that zinc could be a cost-effective substitute for gold in similar bimetallic catalysts. nih.gov

Ruthenium-based Catalysts: Ruthenium supported on alumina (B75360) has proven to be a stable and reusable catalyst for the solvent-free oxidation of benzyl alcohol using air as the oxidant, achieving good conversion and complete selectivity to benzaldehyde. mdpi.comresearchgate.net

Enantioconvergent Cross-Coupling: A significant breakthrough is the use of benzylic alcohols as electrophiles in nickel-catalyzed enantioconvergent cross-electrophile coupling reactions. acs.orgacs.org This strategy allows for the direct coupling of racemic benzylic alcohols with alkenyl electrophiles to produce enantioenriched alkenes, which are valuable motifs in pharmaceuticals. acs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. acs.org

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of catalysts and reactants, thereby accelerating the design of more efficient chemical processes.

Mechanism Elucidation: Density Functional Theory (DFT) is widely used to model reaction pathways at the atomic level. For example, DFT studies on the oxidation of benzyl alcohol on manganese oxide (MnOx) and Pd-Zn clusters have provided detailed insights into the reaction mechanisms. nih.govunipa.itresearchgate.net These studies help identify the active sites, transition states, and intermediates involved, explaining how catalyst composition and structure influence activity and selectivity. nih.govresearchgate.net By comparing the oxidation mechanisms of benzyl alcohol and its subsequent product, benzaldehyde, researchers can devise strategies to prevent catalyst deactivation caused by over-oxidation. researchgate.net

Structure-Reactivity Relationships: Combining experimental kinetics with computational modeling provides a powerful approach to probe structure-reactivity relationships. Hammett studies, which examine the effect of substituents on reaction rates, have been used in conjunction with Michaelis-Menten kinetics to investigate the oxidation of substituted benzyl alcohols over gold (Au) catalysts. acs.org This combined approach can disentangle the effects of substrate binding, deprotonation, and the rate-limiting hydride transfer step at the metal-support interface. acs.org Such detailed understanding allows for the rational design of catalysts with optimized electronic properties for specific transformations. acs.org

Predicting Catalyst Performance: Computational models can predict the adsorption energies of reactants, intermediates, and products on catalyst surfaces. nih.govresearchgate.net For Pd-Zn/TiO2 catalysts, calculations have shown how the ratio of Pd to Zn affects the binding of benzyl alcohol and benzaldehyde, which correlates with the experimentally observed selectivity. nih.gov This predictive capability is crucial for screening potential catalyst formulations before undertaking extensive experimental work.

Table 2: Applications of Computational Modeling in Benzyl Alcohol Chemistry

| Modeling Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating oxidation mechanisms on MnOx and Pd-Zn catalysts. | Identification of active sites, transition states, and reaction pathways; understanding catalyst deactivation. | nih.govunipa.itresearchgate.net |

| DFT and Kinetic Modeling | Modeling catalytic oxidative dehydrogenation of benzyl alcohol. | Provides structural, energetic, and kinetic data to reconstruct complex reaction networks and identify optimal pathways. | unipa.itnih.gov |

Sustainable and Circular Chemistry Approaches for Substituted Benzyl Alcohols

The principles of green and circular chemistry are increasingly guiding research into the synthesis and transformation of substituted benzyl alcohols.

Green Solvents and Oxidants: A major focus is the replacement of hazardous solvents and stoichiometric oxidants.

Solvents: Propylene carbonate has been successfully used as a green, recyclable solvent for the iron-catalyzed etherification of benzyl alcohols. acs.org Many new protocols aim for solvent-free conditions, which significantly reduces waste. mdpi.comresearchgate.net

Oxidants: The use of molecular oxygen from the air or hydrogen peroxide as the terminal oxidant is a key trend. mdpi.commdpi.comrsc.org These oxidants are environmentally benign, with water being the only byproduct in the case of H2O2. Photocatalytic methods that use air as the oxidant under visible light are particularly attractive. rsc.org

Catalyst Reusability and Atom Economy: Heterogeneous catalysts are central to sustainable chemistry because they can be easily separated from the reaction mixture and reused, reducing costs and waste. mdpi.com Catalysts like Ru/Al2O3 and supported cobalt nanoparticles have demonstrated high stability and reusability over multiple cycles. mdpi.comrsc.org Furthermore, reactions are being designed to maximize atom economy, such as catalytic dehydrations that produce only water as waste. acs.org The "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde to enable a subsequent reaction before being reduced back, is another elegant example of an atom-economical process. rsc.org

Circular Economy Principles: The development of a circular economy for chemicals involves designing processes where waste is minimized and products are designed for reuse or recycling. For substituted benzyl alcohols, this means developing catalytic systems that are not only efficient and selective but also robust and derived from abundant, non-toxic materials. mdpi.com Iron-based catalysts, for example, are advantageous due to the high abundance and low toxicity of iron. acs.org The ultimate goal is to create closed-loop processes where catalysts are regenerated and solvents are recycled, contributing to a more sustainable chemical industry. uu.nl

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| CAS Number | 85204-28-0 |

| InChI Key | Refer to above |

Basic: What is a standard synthetic protocol for this compound?

Answer:

A validated route involves Friedel-Crafts alkylation followed by hydroxymethylation. For example:

- Precursor : 2-tert-butyl-para-cresol (substituted phenol).

- Reagents : Paraformaldehyde (hydroxymethylation agent).

- Solvent System : Ethylene glycol dimethyl ether and xylene (mixed solvents enhance reaction efficiency).

- Conditions : 150°C for 20 hours with a 1:20 molar ratio of precursor to paraformaldehyde .

Q. Table 2: Optimal Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Reaction Time | 20 hours |

| Molar Ratio (Precursor:Formaldehyde) | 1:20 |

| Solvent Ratio (Precursor:Glycol) | 1:1.5 |

Advanced: How can solvent systems influence the regioselectivity and yield of this compound derivatives?

Answer:

Solvent polarity and coordinating ability critically impact regioselectivity. For example:

- Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions.

- Mixed solvents (e.g., ethylene glycol dimethyl ether/xylene) improve solubility of intermediates, reducing side reactions.

- Temperature control minimizes thermal decomposition of sensitive intermediates.

Lessons from bromo-chloro-trifluoromethyl benzyl alcohol synthesis suggest stepwise substitution under inert atmospheres enhances regioselectivity .

Advanced: What strategies resolve discrepancies in reported reaction yields for hydroxymethylation of substituted phenols?

Answer:

Yield inconsistencies often stem from:

- Impurities in precursors : Use HPLC or GC-MS to verify precursor purity.

- Catalyst activity : Screen Lewis acids (e.g., ZnCl₂, AlCl₃) for optimal activity.

- Analytical calibration : Validate quantification methods (e.g., internal standards in NMR) to avoid overestimation.

Refer to tert-butanol safety protocols to mitigate solvent interference during analysis .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation.

- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Decomposition : Monitor for color changes (yellowing indicates degradation).

Safety protocols for structurally similar brominated benzyl alcohols recommend avoiding strong oxidizers and high temperatures .

Advanced: What are the applications of this compound in pharmaceutical intermediate synthesis?

Answer:

The compound serves as a:

- Chiral building block : Modify the hydroxyl group for asymmetric catalysis.

- Antioxidant precursor : Analogues like 4-hydroxybenzyl alcohol exhibit radical-scavenging properties, suggesting potential in drug development .

- Cross-coupling substrate : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can functionalize the aromatic ring for bioactive molecule synthesis.

Q. Table 3: Potential Research Directions

| Application | Methodology |

|---|---|

| Asymmetric synthesis | Chiral ligand design |

| Antioxidant development | Radical scavenging assays |

| Bioconjugation | Hydroxyl group functionalization |

Advanced: How can computational methods predict reactivity patterns of this compound?

Answer:

- DFT calculations : Model electrophilic aromatic substitution (EAS) to predict substitution sites.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) for drug design.

- QSAR studies : Correlate substituent effects with physicochemical properties (e.g., logP, pKa).

Avoid reliance on non-specific QSAR models; prioritize chemical-specific data .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes polar impurities.

- Recrystallization : Use hexane or diethyl ether for high-purity crystals.

- Distillation : For liquid forms, fractional distillation under reduced pressure minimizes thermal degradation.

Lessons from 3-hydroxybenzyl alcohol purification highlight the role of solvent polarity in crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.